Product packaging for 1-(3-Fluoro-5-iodophenyl)pyrrolidine(Cat. No.:CAS No. 2121513-22-0)

1-(3-Fluoro-5-iodophenyl)pyrrolidine

Cat. No.: B6299417
CAS No.: 2121513-22-0
M. Wt: 291.10 g/mol
InChI Key: MDGYWTIFIUJNMR-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Organic Chemistry

The pyrrolidine scaffold is a privileged structure in organic and medicinal chemistry. nih.govnih.gov Unlike its flat, aromatic counterpart, pyrrole, the pyrrolidine ring is non-planar and three-dimensional. nih.gov This 3D geometry is crucial as it allows for a more comprehensive exploration of pharmacophore space, enabling molecules to adopt specific conformations for optimal interaction with biological targets like proteins and enzymes. nih.govnih.gov

The saturated, sp³-hybridized nature of the pyrrolidine ring introduces stereochemical complexity, with the potential for multiple chiral centers. nih.gov This stereogenicity is a key factor in determining the biological activity and selectivity of drug candidates. nih.govnih.gov Many natural products, alkaloids, and FDA-approved drugs feature the pyrrolidine core, underscoring its versatility and importance in the development of therapeutic agents for a wide range of diseases, including cancer, diabetes, and central nervous system disorders. nih.govnih.gov Synthetic chemists have developed numerous methods to construct and functionalize the pyrrolidine ring, including 1,3-dipolar cycloadditions and modifications of pre-existing rings like those derived from proline. nih.gov

Strategic Importance of Fluorine and Iodine Functionalization in Aromatic Systems

The introduction of halogen atoms onto an aromatic (phenyl) ring is a widely used strategy in modern chemical design. Fluorine and iodine, in particular, offer distinct and highly valuable properties.

Fluorine is prized in medicinal chemistry for its ability to enhance a molecule's pharmacological profile. researchgate.net Its small size and high electronegativity can significantly alter a compound's metabolic stability by blocking sites susceptible to enzymatic degradation. researchgate.net Furthermore, the substitution of hydrogen with fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within the body. This often leads to enhanced bioavailability and potency of a drug. researchgate.net

Iodine , as the largest and least electronegative of the stable halogens, imparts different but equally important functionality. The carbon-iodine (C-I) bond on an aromatic ring is relatively weak, making aryl iodides highly reactive and thus excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions). These reactions are fundamental tools for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these coupling reactions to proceed under mild conditions and with high efficiency, making aryl iodides valuable intermediates in multi-step syntheses.

Overview of 1-(3-Fluoro-5-iodophenyl)pyrrolidine as a Unique Molecular Architecture

This compound is a molecule that strategically combines the three motifs discussed above: a pyrrolidine ring, a fluorine atom, and an iodine atom, all connected to a central phenyl group. This specific arrangement results in a unique molecular architecture with significant potential as a chemical building block.

The molecule's structure features a pyrrolidine ring attached via its nitrogen atom to a phenyl ring. This phenyl ring is substituted with a fluorine atom and an iodine atom at the meta positions relative to each other (positions 3 and 5). This precise substitution pattern makes it a bifunctional reagent. The iodine atom serves as a reactive handle for cross-coupling reactions, allowing for the attachment of a wide variety of other molecular fragments. Simultaneously, the fluorine atom can confer the metabolic stability and modified electronic properties sought after in pharmaceutical and materials science applications.

Below are the key chemical properties of this compound.

PropertyValueSource(s)
CAS Number 2121513-22-0 cymitquimica.comachemblock.com
Molecular Formula C₁₀H₁₁FIN achemblock.combldpharm.com
Molecular Weight 291.11 g/mol achemblock.combldpharm.com
IUPAC Name This compound achemblock.com
Purity Typically ≥95% achemblock.com
SMILES FC1=CC(I)=CC(N2CCCC2)=C1 achemblock.com

Contextualization within Modern Organic Synthesis and Materials Science Research

In the context of modern research, this compound is best understood as a specialized building block for creating more complex molecules. Its primary application lies in discovery chemistry, particularly in the pharmaceutical industry. Medicinal chemists could use this compound as a starting material to synthesize libraries of novel compounds for biological screening.

For example, the iodine atom can be readily replaced using a palladium-catalyzed cross-coupling reaction to introduce a new functional group, while the rest of the molecule (the fluoro-phenyl-pyrrolidine core) is carried through the synthesis. This allows researchers to systematically investigate how different substituents at that position affect the biological activity of the final product. The presence of the fluorine atom and the pyrrolidine ring provides a stable and structurally relevant foundation for these new potential drug candidates.

While less direct, its utility in materials science could be explored. The incorporation of fluorinated aromatic groups can influence properties such as thermal stability, liquid crystalline behavior, and electronic characteristics of organic materials used in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The reactive iodine handle would again serve as the key anchor point for integrating this specific motif into larger polymer or molecular systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FIN B6299417 1-(3-Fluoro-5-iodophenyl)pyrrolidine CAS No. 2121513-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoro-5-iodophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FIN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGYWTIFIUJNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277834
Record name Pyrrolidine, 1-(3-fluoro-5-iodophenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID001277834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-22-0
Record name Pyrrolidine, 1-(3-fluoro-5-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-(3-fluoro-5-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Kinetics Involving 1 3 Fluoro 5 Iodophenyl Pyrrolidine

Mechanistic Studies of Pyrrolidine (B122466) Ring Formation Processes

The formation of the pyrrolidine ring in 1-(3-Fluoro-5-iodophenyl)pyrrolidine can be envisioned through two primary synthetic strategies: the direct coupling of a pre-formed pyrrolidine with an aryl halide, or the construction of the pyrrolidine ring onto the aromatic scaffold.

One plausible pathway for the latter involves the reaction of 3-fluoro-5-iodoaniline (B1302147) with a suitable C4 synthon, such as 1,4-dibromobutane. This reaction proceeds via a sequential nucleophilic substitution mechanism. In the first step, the nitrogen atom of the aniline (B41778) attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion and forming an N-(4-bromobutyl)-3-fluoro-5-iodoaniline intermediate. The second step is an intramolecular nucleophilic substitution, where the nitrogen atom attacks the remaining brominated carbon, leading to the closure of the five-membered pyrrolidine ring and the formation of the final product. The presence of a base is typically required to neutralize the hydrogen bromide generated during the reaction.

Alternatively, palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes can also lead to the formation of substituted pyrrolidines. researchgate.net While not a direct synthesis of the title compound, this methodology highlights a sophisticated approach to constructing the pyrrolidine ring with concomitant C-C bond formation. researchgate.net

Investigation of Aryl-Nitrogen Coupling Reaction Mechanisms

The formation of the aryl-nitrogen bond in this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction involves the coupling of an aryl halide, in this case, 1-fluoro-3-iodobenzene (B1666204) or a related derivative, with pyrrolidine. The generally accepted catalytic cycle for this transformation is illustrated below. wikipedia.orglibretexts.org

The catalytic cycle commences with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, which is typically generated in situ. This step involves the cleavage of the carbon-iodine bond and the formation of a palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the order I > Br > Cl > F, making aryl iodides highly suitable substrates. The electron-withdrawing nature of the fluorine atom on the aromatic ring can influence the rate of oxidative addition.

Following oxidative addition, the amine (pyrrolidine) coordinates to the palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium(II) amido complex. The choice of base is critical and can significantly impact the reaction rate. nih.gov

The final step of the catalytic cycle is reductive elimination , where the C-N bond is formed, yielding the desired this compound and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, although this is less common with cyclic amines like pyrrolidine. wikipedia.org

Kinetic Analysis of Key Synthetic Steps

In the case of the synthesis of this compound, the high reactivity of the C-I bond suggests that oxidative addition is likely to be a facile process. Theoretical investigations into non-catalyzed aryl halide aminations have shown that electron-donating substituents at the meta-position can lead to lower activation barriers. acs.org The fluorine atom, being electron-withdrawing, might have a contrasting effect.

Some studies have indicated that for certain amination reactions, particularly with less reactive amines or under specific conditions, the reductive elimination step can be rate-limiting. rsc.org Furthermore, the deprotonation of the palladium-amine complex can also be rate-limiting, especially when weaker bases are employed. nih.gov A detailed kinetic analysis for the specific synthesis of this compound would be necessary to definitively identify the rate-determining step. Such an analysis would involve monitoring the reaction progress under varying concentrations of reactants, catalyst, and ligand to determine the reaction order with respect to each component.

Role of Catalysts and Reagents in Promoting Specific Transformations

The success of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands.

Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These precursors are reduced in situ to the active Pd(0) species.

Phosphine (B1218219) Ligands: The ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and promoting the key steps of the catalytic cycle. For the amination of aryl iodides, a variety of phosphine ligands have been shown to be effective.

Bulky, electron-rich monodentate phosphines , such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been instrumental in advancing the field. nih.gov

Biaryl phosphine ligands , like XPhos and SPhos, are another important class of ligands that have demonstrated high activity for C-N cross-coupling reactions. nih.gov Their steric bulk and electron-donating properties facilitate the formation of the active monoligated palladium complex. nih.gov

Bidentate phosphine ligands , such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and ferrocene-based ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) and Josiphos-type ligands, have also been successfully employed, particularly in early developments of the reaction. wikipedia.orgnih.govresearchgate.net These ligands are believed to prevent the formation of unreactive palladium iodide dimers. wikipedia.org Josiphos ligands, in particular, have shown high efficiency in the amination of aryl bromides and iodides with primary amines. nih.gov

Bases: A strong, non-nucleophilic base is essential for the deprotonation of the palladium-amine complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄). The choice of base can influence the reaction rate and the tolerance of various functional groups. libretexts.org

Solvents: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are typically used for these reactions.

The following table summarizes the key reagents and their roles in the Buchwald-Hartwig amination for the synthesis of this compound.

Reagent ClassSpecific ExamplesRole in the Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Phosphine Ligand P(t-Bu)₃, XPhos, SPhos, JosiphosStabilizes the Pd catalyst, influences reactivity and selectivity.
Base NaOtBu, LiHMDS, K₃PO₄Deprotonates the coordinated amine.
Solvent Toluene, Dioxane, THFProvides the reaction medium.

Pathways for Functional Group Interconversion and Rearrangements

The this compound scaffold possesses two key functional groups on the aromatic ring, the fluorine and iodine atoms, which can be subjected to further transformations.

Functional Group Interconversions: The carbon-iodine bond is a versatile handle for a variety of subsequent cross-coupling reactions. For instance, the iodo group can be replaced with other functional groups through reactions such as:

Suzuki coupling: Reaction with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond.

Sonogashira coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst to introduce an alkynyl group.

Heck coupling: Reaction with an alkene under palladium catalysis to form a new carbon-carbon double bond.

Stille coupling: Coupling with an organotin reagent in the presence of a palladium catalyst.

Cyanation: Introduction of a cyano group using a cyanide source and a transition metal catalyst.

The fluorine atom is generally more robust and less prone to substitution under typical cross-coupling conditions. However, under specific and often harsh conditions, nucleophilic aromatic substitution of the fluorine atom might be possible, particularly if activated by other substituents on the ring. Palladium-catalyzed hydrodefluorination has also been reported for fluoroarenes, offering a method to replace fluorine with hydrogen. researchgate.net

Rearrangements: Rearrangement reactions involving the 1-arylpyrrolidine core are not commonly reported under standard synthetic conditions. However, certain oxidative rearrangement processes mediated by hypervalent iodine reagents have been documented for other classes of compounds and could potentially be explored. rsc.org It is important to note that under certain catalytic conditions, especially with palladium, isomerization or migration of double bonds could occur if unsaturated side chains were present on the pyrrolidine ring.

The following table provides a summary of potential functional group interconversions for this compound.

Starting Functional GroupReaction TypeReagentsResulting Functional Group
IodoSuzuki CouplingR-B(OH)₂, Pd catalyst, BaseAryl, Alkyl, etc.
IodoSonogashira CouplingR-C≡CH, Pd catalyst, Cu catalyst, BaseAlkynyl
IodoHeck CouplingAlkene, Pd catalyst, BaseAlkenyl
IodoCyanationZn(CN)₂, Pd catalystCyano
FluoroHydrodefluorinationPd catalyst, H₂ sourceHydrogen

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and probing the local electronic environment of specific nuclei within a molecule. For 1-(3-Fluoro-5-iodophenyl)pyrrolidine , a combination of ¹H, ¹³C, ¹⁹F, and potentially ¹²⁷I NMR, along with two-dimensional techniques, provides a complete picture of its structure.

Proton (¹H) and Carbon (¹³C) NMR Techniques.achemblock.com

Proton (¹H) NMR spectroscopy allows for the identification and differentiation of the various hydrogen atoms in the molecule. The expected ¹H NMR spectrum of This compound would exhibit distinct signals for the protons on the aromatic ring and the pyrrolidine (B122466) ring.

Aromatic Region: The three protons on the phenyl ring are expected to appear in the downfield region of the spectrum, typically between δ 6.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern (1,3,5-trisubstituted) will lead to specific splitting patterns (multiplicities) due to spin-spin coupling between the non-equivalent protons. The fluorine and iodine substituents will also influence the chemical shifts of the adjacent protons.

Aliphatic Region: The protons of the pyrrolidine ring will appear in the upfield region. The four protons at the C2 and C5 positions, being adjacent to the nitrogen atom, are expected to be deshielded relative to the protons at the C3 and C4 positions. These would likely appear as multiplets due to coupling with each other.

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for This compound would show ten distinct signals, corresponding to each unique carbon atom.

Aromatic Carbons: The six carbons of the phenyl ring would appear in the downfield region (typically δ 100-160 ppm). The carbons directly bonded to the electronegative fluorine and iodine atoms (C3 and C5) and the nitrogen atom (C1) will have their chemical shifts significantly affected. The C-F and C-I bonds will also introduce specific coupling patterns (J-coupling) in the ¹³C spectrum.

Aliphatic Carbons: The four carbons of the pyrrolidine ring will be found in the upfield region of the spectrum. The carbons adjacent to the nitrogen (C2' and C5') will be more deshielded than the other two carbons (C3' and C4').

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~148
C2~6.5-6.7 (m)~110
C3-~163 (d, ¹JCF)
C4~6.8-7.0 (m)~125
C5-~95
C6~6.6-6.8 (m)~115
C2'/C5'~3.2-3.4 (m)~48
C3'/C4'~1.9-2.1 (m)~25

Note: These are predicted values and may vary based on the solvent and experimental conditions. 'd' denotes a doublet and 'm' denotes a multiplet.

Fluorine (¹⁹F) and Iodine (¹²⁷I) NMR Approaches for Halogen Characterization.rsc.org

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. nih.gov For This compound , a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Iodine (¹²⁷I) NMR spectroscopy , while less common, can be used to probe the environment of the iodine nucleus. However, the ¹²⁷I nucleus is a quadrupolar nucleus (spin I = 5/2), which often leads to very broad signals, making it challenging to obtain high-resolution spectra for covalently bonded iodine in asymmetric environments. Therefore, while theoretically possible, obtaining a sharp and informative ¹²⁷I NMR spectrum for this compound would be difficult.

Two-Dimensional (2D) NMR Spectroscopy for Connectivity and Stereochemistry (e.g., gHMQC, gHMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable.

gHMQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of which protons are bonded to which carbons in both the aromatic and pyrrolidine rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination.achemblock.comrsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For This compound , HRMS would be used to confirm its molecular formula, C₁₀H₁₁FIN. The experimentally measured monoisotopic mass should be in very close agreement with the calculated theoretical mass.

Expected HRMS Data

Parameter Value
Molecular FormulaC₁₀H₁₁FIN
Calculated Monoisotopic Mass291.0002 u
Expected Measurement[M+H]⁺ at m/z 292.0075

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification.achemblock.com

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of This compound would show characteristic absorption bands for the various bonds present.

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would appear just below 3000 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond of the tertiary amine is typically observed in the 1250-1020 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the region of 1250-1000 cm⁻¹.

C-I stretching: The C-I stretching vibration appears at lower frequencies, typically in the range of 600-500 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Predicted Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch2980-2850Medium-Strong
Aromatic C=C stretch1600-1450Medium
C-N stretch1250-1020Medium
C-F stretch1250-1000Strong
C-I stretch600-500Medium-Weak

X-ray Crystallography for Solid-State Structural Determination.achemblock.com

Should a suitable single crystal of This compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the three-dimensional arrangement of atoms in the solid state with high precision.

The resulting crystal structure would confirm:

The connectivity of all atoms.

Precise bond lengths and bond angles.

The conformation of the pyrrolidine ring (e.g., envelope or twist conformation).

The planarity of the aromatic ring.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds.

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The enantiomeric purity of chiral compounds is a critical parameter in many scientific disciplines, particularly in pharmaceutical development, where the physiological effects of enantiomers can differ significantly. For a chiral molecule such as this compound, which possesses a stereocenter, chiroptical spectroscopic techniques are indispensable tools for determining the enantiomeric excess (% ee) and the absolute configuration of a sample. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. The primary techniques employed for this purpose are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org A chiral compound will rotate the plane of polarized light at various wavelengths, a phenomenon known as optical rotation. When this rotation is plotted against wavelength, the resulting spectrum is an ORD curve. Enantiomers produce mirror-image ORD curves; for instance, if one enantiomer rotates light in a positive direction at a specific wavelength, its counterpart will rotate it in a negative direction to an equal degree. The magnitude of the specific rotation at a given wavelength is directly proportional to the concentration of the chiral substance, allowing for the quantification of enantiomeric purity. The relationship between the observed rotation and the specific rotation is defined by the Biot equation.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule will not exhibit any CD signal. However, a chiral molecule will absorb the two components of circularly polarized light to different extents, resulting in a CD spectrum. Similar to ORD, enantiomers produce mirror-image CD spectra. The resulting spectrum is often characterized by positive or negative peaks, known as Cotton effects, in the region of the molecule's chromophores. nih.gov The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample.

For this compound, the aromatic chromophore is expected to be the primary contributor to the CD and ORD signals in the ultraviolet region. The precise wavelengths and intensities of these signals would be sensitive to the stereochemistry at the chiral center.

Hypothetical Enantiomeric Purity Analysis Data:

In the absence of publicly available experimental chiroptical data for this compound, the following table represents hypothetical data that would be expected from an analysis of its pure enantiomers and a scalemic mixture. This data serves to illustrate the principles of chiroptical analysis for this compound.

SampleSpecific Rotation [α] at 589 nm (D-line)Molar Ellipticity [θ] at λmax (250 nm) (deg·cm²/dmol)Enantiomeric Excess (% ee)
(R)-1-(3-Fluoro-5-iodophenyl)pyrrolidine+25.0°+10,000100% (R)
(S)-1-(3-Fluoro-5-iodophenyl)pyrrolidine-25.0°-10,000100% (S)
Scalemic Mixture+12.5°+5,00050% (R)
Racemic Mixture0.0°00%

Table 1: Hypothetical Chiroptical Data for Enantiomeric Purity Assessment of this compound. This table is for illustrative purposes only and does not represent experimentally verified data.

The determination of the absolute configuration, i.e., assigning the (R) or (S) descriptor to a specific enantiomer, typically requires comparison with a standard of known configuration or through quantum chemical calculations that can predict the chiroptical properties of a given stereoisomer. By comparing the experimentally measured ORD or CD spectrum with the calculated spectrum, the absolute configuration can be confidently assigned.

Computational Chemistry and Theoretical Investigations of 1 3 Fluoro 5 Iodophenyl Pyrrolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules like 1-(3-fluoro-5-iodophenyl)pyrrolidine. These computational methods provide insights into the electronic structure, reactivity, and potential interactions of the molecule, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can elucidate its ground state properties. chemrxiv.org These calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. arabjchem.org

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound

PropertyCalculated ValueUnit
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic compounds. Specific values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bohrium.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the MEP would likely show a region of negative electrostatic potential around the fluorine atom due to its high electronegativity. Conversely, the iodine atom, despite being a halogen, can exhibit a region of positive electrostatic potential, known as a "σ-hole," along the extension of the C-I bond. bohrium.combohrium.com This positive region makes the iodine atom a potential halogen bond donor. The nitrogen atom of the pyrrolidine (B122466) ring would also be a region of negative potential, indicating its nucleophilic character. The aromatic ring itself will have a complex potential landscape influenced by the competing electronic effects of the substituents. MEP analysis is crucial for understanding how this molecule might interact with biological targets or other reactants. bohrium.comresearchgate.net

Conformational Analysis and Energy Landscapes of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations to relieve steric strain. nih.gov The two most common conformations are the "envelope" and "twist" (or "half-chair") forms. In N-arylpyrrolidines, the orientation of the aryl group relative to the pyrrolidine ring adds another layer of conformational complexity.

The energy landscape of the pyrrolidine ring in this compound would be influenced by the electronic and steric nature of the substituted phenyl group. mdpi.com Computational methods can map this landscape, identifying the most stable conformers and the energy barriers between them. ustc.edu.cnnih.govnih.gov The puckering of the pyrrolidine ring can be described by specific dihedral angles. Different puckering modes, such as C2-endo or C3-exo, will have different energies. The presence of the bulky iodine atom and the electronegative fluorine atom on the phenyl ring can influence the preferred pucker of the pyrrolidine ring through steric and electronic interactions.

Table 2: Illustrative Conformational Analysis of the Pyrrolidine Ring

ConformerPucker TypeRelative Energy (kcal/mol)Population (%)
1Envelope (C2-endo)0.00Value
2Twist (C3-exo/C2-endo)ValueValue
3Envelope (C3-exo)ValueValue

Note: This table presents a hypothetical energy landscape. The actual preferred conformations and their relative energies would need to be determined through specific computational conformational analysis.

Transition State Modeling and Reaction Pathway Elucidation

Transition state modeling is a computational technique used to study the mechanism of chemical reactions. For a molecule like this compound, a relevant reaction to model would be a nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogens on the aromatic ring. researchgate.netmasterorganicchemistry.com

Computational modeling can identify the structure of the transition state, which is the highest energy point along the reaction coordinate. masterorganicchemistry.com By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate. For SNAr reactions, the mechanism can be either stepwise or concerted. researchgate.net Modeling can help distinguish between these pathways by locating any intermediate species, such as a Meisenheimer complex. masterorganicchemistry.com Given the presence of two different halogens, modeling could also predict the selectivity of nucleophilic attack at the carbon bearing the fluorine versus the iodine. Generally, due to the weaker C-I bond compared to the C-F bond, substitution at the iodine position might be favored. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, which can be compared with experimental data to confirm the structure of a molecule. The prediction of 19F NMR chemical shifts for fluorinated aromatic compounds has been shown to be achievable with good accuracy using DFT. researchgate.netnih.govacs.org

By calculating the magnetic shielding tensor for each nucleus in this compound, its 1H, 13C, and 19F NMR spectra can be simulated. Comparing the calculated chemical shifts with experimentally obtained spectra can aid in the definitive assignment of signals, especially in complex molecules. Scaling factors are often applied to the calculated shielding constants to improve the correlation with experimental shifts. nih.govacs.org Discrepancies between predicted and experimental spectra can sometimes point to environmental effects, such as solvent interactions, or dynamic processes occurring in solution. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental 19F NMR Chemical Shifts

ParameterPredicted Value (ppm)Experimental Value (ppm)
19F Chemical ShiftValueValue

Note: The values are for illustrative purposes. Accurate prediction requires specific computational parameters and experimental data for comparison. nih.govacs.org

Theoretical Insights into Halogen Bonding and Aromatic Interactions

The presence of an iodine atom on the phenyl ring of this compound makes it a candidate for forming halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. nih.govnih.gov As mentioned in the MEP analysis, the iodine atom can have a region of positive electrostatic potential (a σ-hole) that can interact with electron-rich atoms like oxygen or nitrogen. mdpi.com

Theoretical studies can quantify the strength and directionality of these halogen bonds. mdpi.com Computational models can explore the interaction of this compound with various halogen bond acceptors. In addition to halogen bonding, the fluorinated aromatic ring can participate in various non-covalent interactions, including π-π stacking and cation-π interactions. The fluorine atom itself is generally a poor halogen bond donor but can participate in hydrogen bonding as an acceptor. researchgate.net Understanding these non-covalent interactions is critical for predicting the molecule's behavior in biological systems and for its application in crystal engineering.

Utility of 1 3 Fluoro 5 Iodophenyl Pyrrolidine As a Synthetic Building Block and in Specialized Materials

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups makes 1-(3-fluoro-5-iodophenyl)pyrrolidine an ideal starting material for the synthesis of more complex molecules. The pyrrolidine (B122466) ring is a privileged scaffold, frequently found in natural products and pharmaceuticals, while the iodo and fluoro groups serve as versatile handles for a variety of chemical transformations. acs.orgresearchgate.net

Role in the Construction of Spirocyclic Systems

Spirocycles, which are organic compounds containing two rings connected by a single common atom, are significant structural motifs in many biologically active molecules. nih.gov The synthesis of spiro-pyrrolidine structures is an area of intense research. nih.gov Methodologies such as 1,3-dipolar cycloaddition reactions are commonly employed to create these complex three-dimensional structures. nih.gov

While direct examples involving this compound are specific to proprietary research, its structure is well-suited for established synthetic routes. For instance, the aryl iodide can be converted into other functional groups via transition-metal-catalyzed cross-coupling reactions. These new groups can then participate in intramolecular cyclization reactions to form a spirocyclic system. A hypothetical route could involve a Heck reaction to introduce an alkene-containing side chain, which could subsequently undergo an intramolecular cyclization onto the pyrrolidine ring or an adjacent group, thereby forming the spiro center. The fluorine atom can influence the reactivity and electronic properties of the aromatic ring, potentially affecting the efficiency and selectivity of these transformations. The synthesis of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons has been demonstrated using multicomponent 1,3-dipolar cycloaddition reactions, a strategy for which derivatives of this compound could be designed. ua.es

Intermediate in the Formation of Fused Heterocyclic Architectures

Fused heterocyclic systems, where two or more rings share a common bond, are ubiquitous in medicinal chemistry and materials science. nih.gov The synthesis of N-fused heterocycles is a critical area of organic chemistry. nih.gov The structure of this compound is primed for the construction of such architectures.

The carbon-iodine bond is a key feature, readily participating in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of various substituents at the 5-position of the phenyl ring. Subsequent intramolecular cyclization reactions can then lead to the formation of a new ring fused to the initial phenyl ring. For example, coupling with a boronic acid containing an ortho-amino group could be followed by an intramolecular cyclization to form a fused diazepine (B8756704) or similar seven-membered ring system. A practical two-step synthetic route to α-arylpyrrolidines through Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination has been reported, highlighting a viable strategy for creating benzo-fused nitrogen heterocycles. nih.gov

Development of Diverse Pyrrolidine-Containing Scaffolds

The pyrrolidine ring is a highly sought-after scaffold in drug discovery due to its three-dimensional nature, which allows for better exploration of pharmacophore space compared to flat aromatic rings. researchgate.netnih.gov The compound this compound serves as an excellent starting point for creating libraries of diverse pyrrolidine-containing molecules. The reactivity of the aryl iodide is central to this utility.

By employing various transition-metal-catalyzed cross-coupling reactions, the iodine atom can be replaced with a vast array of different chemical moieties. This functionalization allows for the systematic modification of the molecule's properties, which is a key strategy in medicinal chemistry for optimizing biological activity and pharmacokinetic profiles. The fluorine atom also plays a crucial role by modulating the electronic properties of the phenyl ring, which can influence binding interactions with biological targets. The development of pyrrolidine scaffolds has been shown to be effective in discovering potent and selective receptor agonists. nih.gov

Table 1: Potential Cross-Coupling Reactions for Scaffold Diversification This interactive table showcases the versatility of the C-I bond in this compound for creating diverse molecular scaffolds.

Reaction Name Coupling Partner Catalyst (Typical) Resulting Linkage Potential Scaffold Type
Suzuki-MiyauraOrganoboron compound (e.g., R-B(OH)₂)Pd(PPh₃)₄C-CBiaryl systems, extended conjugated systems
HeckAlkene (e.g., CH₂=CHR)Pd(OAc)₂C-C (alkenyl)Phenyl-alkene derivatives
SonogashiraTerminal alkyne (e.g., R-C≡CH)PdCl₂(PPh₃)₂, CuIC-C (alkynyl)Aryl-alkyne structures
Buchwald-HartwigAmine (e.g., R₂NH)Pd₂(dba)₃C-NDi- or tri-arylamines
StilleOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄C-CComplex polycyclic systems
CyanationCyanide source (e.g., Zn(CN)₂)Pd(PPh₃)₄C-CNAryl nitriles

Applications in Advanced Materials Science (Excluding Prohibited Areas)

Beyond its use in synthesizing discrete organic molecules, this compound is a promising precursor for the development of specialized materials with unique photophysical or electronic properties.

Development of Luminescent Materials (e.g., Lanthanide Complexes)

Luminescent materials, particularly those based on lanthanide complexes, are of great interest for applications in lighting, displays, and sensors. nih.govnih.gov The luminescence of lanthanide ions arises from f-f electronic transitions, which produce sharp, long-lived emissions. nih.gov The efficiency of this emission is highly dependent on the organic ligand coordinated to the lanthanide ion, which acts as an "antenna" to absorb excitation energy and transfer it to the metal center. rsc.org

This compound can serve as a precursor for synthesizing such antenna ligands. The aryl iodide can be elaborated through reactions like Sonogashira or Suzuki coupling to introduce chromophoric units capable of absorbing UV or visible light. The pyrrolidine and fluorine substituents can be used to fine-tune the solubility, stability, and electronic properties of the resulting ligand. Fluorinated ligands, in particular, are known to enhance the luminescence of lanthanide complexes. nih.gov The design of ligands is crucial for sensitizing the characteristic emission of lanthanide ions like Europium(III) and Terbium(III). rsc.org

Precursor for Polymer and Oligomer Synthesis (e.g., polyphenylenes)

The di-functional nature of this compound, possessing two reactive sites on the phenyl ring (the C-I bond and the C-H bond para to the iodine), makes it a suitable monomer for the synthesis of polymers and oligomers. Polyphenylenes and related conjugated polymers are a class of materials with important applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The carbon-iodine bond is a classic reactive site for step-growth polymerization reactions, such as Suzuki polycondensation or Yamamoto polymerization. Polymerization of this monomer would lead to polyphenylenes where each repeating unit is substituted with a fluorine atom and a pyrrolidine ring. These substituents would impart specific properties to the resulting polymer. The fluorine atom would enhance the polymer's electron affinity and oxidative stability, while the bulky, non-planar pyrrolidine ring would disrupt chain packing, potentially increasing solubility and modifying the polymer's solid-state morphology and photophysical properties.

Components in Organic Electronic Devices (e.g., OLEDs, organic semiconductors)

There is currently no specific data in published literature or patents detailing the use of this compound as a component in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) or organic semiconductors. However, the molecule's structure contains moieties that are relevant to materials used in this field.

The incorporation of fluorine atoms into organic molecules can enhance the performance of organic electronic materials. Fluorination can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can improve charge injection and transport properties. It can also increase the material's thermal and oxidative stability. Nitrogen-containing heterocyclic compounds, including pyrrolidine derivatives, are also common components in materials for OLEDs, often serving as part of the host or charge-transporting layers. jmaterenvironsci.comossila.com The combination of a fluorinated phenyl ring and a pyrrolidine group in this compound makes it a candidate for investigation as a precursor or a functional material in this area.

Table 1: Potential Roles of Structural Motifs in Organic Electronic Devices

Structural MotifPotential Function in Organic Electronics
Fluorophenyl GroupModification of electronic energy levels (HOMO/LUMO), enhanced stability, improved charge transport
Pyrrolidine RingComponent of host materials, charge-transporting layers, or emissive dopants
Aryl-IodideReactive site for further functionalization to build more complex organic electronic materials

Catalytic and Ligand Applications

The application of this compound in catalysis is not specifically documented. However, its structure suggests potential as both a ligand for transition metal catalysis and as a precursor for auxiliaries in asymmetric synthesis.

Role as Ligands in Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

While there are no specific reports on this compound serving as a ligand in transition metal catalysis, N-aryl pyrrolidines are a known class of ligands. nih.govnih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the aromatic ring.

Furthermore, the presence of an iodine atom on the phenyl ring makes the compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. mdpi.comnih.gov In such a scenario, the compound would act as a reactant rather than a ligand, allowing for the introduction of new functional groups at the iodine position. This reactivity is a key feature of aryl iodides in modern organic synthesis. mdpi.com

Table 2: Potential Catalytic Applications of this compound

Application AreaPotential Role of the CompoundRelevant Structural FeatureExample Reaction Types
Ligand SynthesisPrecursor to more complex ligandsPyrrolidine and fluorophenyl groupsFunctionalization of the aromatic ring
Cross-Coupling ReactionsAryl halide substrateCarbon-Iodine bondSuzuki, Heck, Sonogashira, Buchwald-Hartwig

Auxiliary in Asymmetric Synthesis

The field of asymmetric synthesis often employs chiral auxiliaries to control the stereochemical outcome of a reaction. Pyrrolidine derivatives, most famously derived from the amino acid proline, are a cornerstone of asymmetric catalysis and are used as both catalysts and chiral auxiliaries. nih.govnih.govscilit.com

This compound in its current form is an achiral molecule and therefore cannot function as a chiral auxiliary. For it to be used in asymmetric synthesis, a chiral center would need to be introduced. This could be achieved, for example, by using a chiral version of the pyrrolidine ring (e.g., derived from proline or hydroxyproline) in its synthesis. nih.gov Such a chiral derivative could then potentially be used to direct the stereoselective functionalization of the molecule or to act as a chiral ligand in a metal-catalyzed asymmetric reaction. There are established methods for the synthesis of chiral pyrrolidines for these purposes. rsc.orgnih.govacs.org

Future Directions and Emerging Research Avenues in 1 3 Fluoro 5 Iodophenyl Pyrrolidine Chemistry

Development of Greener Synthetic Routes and Sustainable Methodologies

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. wjarr.comacs.org For a molecule like 1-(3-Fluoro-5-iodophenyl)pyrrolidine, this translates into a need for synthetic routes that are not only efficient but also environmentally benign.

Future research will likely focus on moving away from traditional, often stoichiometric, reagents and harsh reaction conditions. Key areas of development include:

Atom Economy and Waste Reduction: Traditional methods for creating aryl-halide bonds or performing N-arylation can generate significant waste. nih.gov Future syntheses will prioritize "atom economy," ensuring that the maximum number of atoms from the reactants are incorporated into the final product. wjarr.com This involves exploring catalytic cycles that regenerate active species and minimize byproducts. For instance, developing alternatives to classical iodination methods that use molecular iodine and strong oxidants is a key goal. researchgate.net

Safer Solvents and Reagents: The use of hazardous solvents is a major concern. Research is geared towards employing greener alternatives like water, supercritical fluids, or bio-based solvents. wjarr.com For the synthesis of aryl halides, methods that avoid toxic reagents are being actively sought. nih.govnih.gov Similarly, replacing hazardous reagents in steps like tosylation or mesylation with eco-friendly protocols is a growing trend. organic-chemistry.org

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild conditions. acs.org Future avenues could explore engineered enzymes for the asymmetric synthesis of the pyrrolidine (B122466) ring or for regioselective functionalization of the aromatic core, reducing the need for protecting groups and multiple steps. wjarr.comacs.org

Metal-Free Catalysis: While transition-metal catalysis is powerful, concerns about metal toxicity and contamination of the final product are driving research into metal-free alternatives. researchgate.netnih.gov For the C-N bond formation in this compound, developing efficient organocatalytic or photoredox-catalyzed methods would represent a significant step towards sustainability. researchgate.net

Green Chemistry PrincipleApplication to this compound Synthesis
High Atom Economy Designing catalytic cycles for C-N coupling that minimize byproduct formation.
Use of Safer Solvents Replacing chlorinated solvents with aqueous or bio-based solvent systems.
Energy Efficiency Employing microwave-assisted or flow chemistry to reduce reaction times and energy consumption. wjarr.com
Use of Renewable Feedstocks Exploring bio-derived starting materials for the pyrrolidine moiety.
Catalysis Shifting from stoichiometric reagents to catalytic (ideally metal-free) processes. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the fluorine and iodine substituents on the phenyl ring of this compound open the door to exploring novel chemical reactions.

Late-Stage Functionalization (LSF): A major goal in medicinal chemistry is the ability to modify a complex molecule in the final steps of a synthesis. researchgate.netnih.gov For this compound, the C-I bond is a prime target for LSF via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new functionalities. researchgate.net Future research will also target the direct, selective C-H functionalization of the aromatic ring or the pyrrolidine moiety, a challenging but highly rewarding endeavor. researchgate.net

Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a hypervalent state, enabling unique transformations. arkat-usa.orgnih.gov Research could explore using the iodo-group as a handle for oxidative coupling reactions or as a precursor to hypervalent iodine reagents that can then mediate further fluorination or other functionalizations on the same or different molecules. arkat-usa.org

Photocatalysis and Electrochemistry: Light and electricity are emerging as powerful, sustainable reagents in organic synthesis. numberanalytics.comrsc.org Photocatalysis could enable novel C-H functionalizations or C-F bond formations under mild conditions. numberanalytics.com Electrochemical methods offer a green alternative for generating reactive intermediates, such as aryl radicals from the C-I bond, for subsequent reactions. rsc.org These techniques could unlock transformations that are difficult to achieve with traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of new chemical entities, the integration of synthesis with automated technologies is crucial. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.comspringerprofessional.demdpi.com For the synthesis of this compound, each step could be translated to a flow process. This is particularly advantageous for reactions that are exothermic, use hazardous reagents, or require precise temperature control. springerprofessional.debohrium.com The synthesis of heterocyclic compounds like pyrrolidines has been shown to benefit greatly from flow chemistry approaches. mdpi.comdurham.ac.uk

Automated Synthesis Platforms: Automated synthesizers can perform multi-step reactions with minimal human intervention, enabling the rapid generation of compound libraries for screening. nih.govsigmaaldrich.comnih.gov By combining a flow chemistry setup for the core synthesis of the this compound scaffold with automated liquid handlers, a wide array of analogues could be produced by varying the final functionalization step. nus.edu.sg This high-throughput approach is invaluable in lead optimization campaigns. nih.gov

FeatureBatch ChemistryFlow Chemistry
Scale Difficult to scale safely and predictably.Easily scalable by running the system for longer. mdpi.com
Safety Handling of hazardous intermediates can be risky.Hazardous intermediates are generated and consumed in small volumes. springerprofessional.de
Control Less precise control over temperature and mixing.Superior heat and mass transfer allows for precise control. mdpi.com
Reproducibility Can vary between batches and scales.Highly reproducible due to precise parameter control.
Integration Difficult to integrate with real-time analysis.Easily coupled with in-line analytical techniques (e.g., NMR, IR). youtube.com

Advanced Characterization Techniques for Dynamic Processes

Understanding how a molecule behaves in real-time during a chemical reaction or a biological interaction is key to optimizing its synthesis and function.

In Situ Reaction Monitoring: Techniques like in situ NMR and IR spectroscopy allow chemists to observe a reaction as it happens. numberanalytics.com By flowing a reaction mixture through an NMR spectrometer, researchers can identify transient intermediates, determine reaction kinetics, and gain deep mechanistic insights without the need for quenching and sampling. youtube.com This would be invaluable for optimizing the synthesis of this compound and for studying its subsequent transformations.

Multidimensional NMR: For detailed structural elucidation and to understand the dynamics of the molecule in solution, advanced NMR techniques are essential. numberanalytics.comwiley.com 2D NMR experiments like COSY, HSQC, and NOESY can confirm the connectivity and three-dimensional structure. Furthermore, NMR relaxation studies can probe the flexibility of the pyrrolidine ring and its substituents on a picosecond-nanosecond timescale, which can be crucial for understanding binding to biological targets. nih.gov

Computational Design of Next-Generation Analogues for Non-Prohibited Applications

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for designing new molecules with desired properties, minimizing the need for extensive, trial-and-error synthesis. nih.govmdpi.com

Structure-Based and Ligand-Based Design: Assuming a potential biological target, such as a protein kinase, the structure of this compound can serve as a starting point. nih.govnih.gov Structure-based drug design (SBDD) would use the 3D structure of the target's binding site to design analogues with improved affinity and selectivity. mdpi.com If the target structure is unknown, ligand-based methods like pharmacophore modeling can be used to identify the key chemical features required for activity. nih.gov

In Silico Profiling: Computational models can predict various properties of designed analogues, such as their binding affinity for various targets (including off-targets), metabolic stability, and other pharmacokinetic properties. plos.orgoup.com This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving considerable time and resources. frontiersin.org For example, machine learning models can be trained on large datasets of known kinase inhibitors to predict the activity of new designs based on the this compound scaffold. nih.govoup.com This predictive power is crucial for guiding the design of next-generation compounds for legitimate therapeutic research.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-(3-Fluoro-5-iodophenyl)pyrrolidine?

The synthesis typically involves halogenation and coupling reactions. Key steps include:

  • Halogen introduction : Iodine and fluorine substituents are introduced via electrophilic aromatic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura using boronic acids) .
  • Pyrrolidine ring formation : Cyclization of amines or ketones under reductive amination conditions, often requiring catalysts like Pd/C or Ni .
  • Optimization : Yield and purity depend on temperature control (60–120°C), solvent choice (e.g., DMF or THF), and reaction time (12–48 hours). For example, highlights the need for anhydrous conditions to avoid side reactions .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring structure. For instance, used 19^19F NMR to verify fluorine incorporation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for iodine-containing compounds .
  • Chromatography : HPLC or GC-MS monitors purity, especially to detect byproducts from incomplete halogenation .

Q. What safety protocols are essential for handling this compound?

  • Protective gear : Use nitrile gloves, lab coats, and goggles due to potential irritancy (common in iodinated/fluorinated compounds) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., carbonyl chlorides) .
  • Storage : Keep in amber vials under inert gas (Ar/N2_2) to prevent degradation, as iodine may undergo photolysis .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity compared to bromine or chlorine analogs?

  • Electrophilicity : Iodine’s larger atomic radius enhances polarizability, facilitating nucleophilic aromatic substitution (SNAr) at lower temperatures compared to Br/Cl analogs .
  • Stability : Iodine’s weaker C–I bond may lead to instability under harsh conditions (e.g., high heat), necessitating milder reaction optimization .
  • Biological interactions : The iodine atom’s size and electronegativity can alter binding affinity in enzyme assays, as seen in related fluorophenyl-pyrrolidine derivatives .

Q. What strategies resolve enantiomeric purity challenges in asymmetric synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-pyrrolidine precursors to control stereochemistry during ring closure .
  • Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) separates enantiomers, as demonstrated in for a trifluoromethyl analog .
  • Catalytic asymmetric synthesis : Transition metal catalysts (e.g., Pd with BINAP ligands) induce enantioselectivity during cross-coupling steps .

Q. How can contradictory biological activity data across studies be systematically analyzed?

  • Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerization or degradation artifacts .
  • Assay standardization : Compare IC50_{50} values under consistent conditions (e.g., pH, temperature, cell lines). For example, fluorophenyl-pyrrolidine derivatives showed varying activity depending on assay methodology .
  • Computational modeling : Molecular docking studies (e.g., using AutoDock Vina) reconcile discrepancies by predicting binding modes to target proteins .

Q. What are the implications of fluorine’s electronic effects on the compound’s pharmacokinetics?

  • Metabolic stability : Fluorine reduces oxidative metabolism by CYP450 enzymes, extending half-life in vivo, as observed in fluorinated pyrrolidine drug candidates .
  • Lipophilicity : The fluorine atom’s electronegativity increases logP, enhancing blood-brain barrier penetration in neuroactive compounds .
  • Bioisosterism : Fluorine can mimic hydroxyl groups in target interactions, improving selectivity for receptors like GPCRs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.